

# Application Note: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone

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## Compound of Interest

Compound Name:	4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHE
	NONE
CAS No.:	111302-58-0
Cat. No.:	B058372

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## Executive Summary & Strategic Analysis

Target Molecule: **4'-Chloro-3-(4-methoxyphenyl)propiophenone** IUPAC Name: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS Registry Number: 111302-58-0 (Generic/Isomer dependent) Molecular Formula: C<sub>16</sub>H<sub>15</sub>ClO<sub>2</sub> Molecular Weight: 274.74 g/mol

This Application Note details a robust, scalable two-step synthesis for **4'-Chloro-3-(4-methoxyphenyl)propiophenone**, a structural analog often utilized in the development of SGLT2 inhibitors and flavonoid-mimetic therapeutics.

## The Synthetic Challenge

The synthesis of this molecule presents a classic chemoselectivity paradox:

- Construction: The carbon skeleton is easily assembled via Claisen-Schmidt condensation.

- Reduction: The subsequent reduction of the alkene (C=C) to the alkane requires conditions that must not disturb the aryl chloride (Ar-Cl) or the ketone (C=O).

Standard catalytic hydrogenation (H<sub>2</sub>/Pd-C) poses a high risk of hydrodechlorination (cleaving the Cl atom) or over-reduction to the alcohol. Therefore, this protocol utilizes a Catalytic Transfer Hydrogenation (CTH) approach or a chemically controlled conjugate reduction to ensure structural integrity.

## Retrosynthetic Logic & Workflow

The strategy relies on a convergent synthesis connecting two aromatic domains: the "Acceptor" (Chlorinated ring) and the "Donor" (Methoxylated ring).

## Reaction Scheme

- Step 1 (Condensation): 4'-Chloroacetophenone couples with 4-Methoxybenzaldehyde (p-Anisaldehyde) to form the chalcone intermediate.
- Step 2 (Selective Reduction): The -unsaturated ketone is reduced to the saturated ketone using Ammonium Formate as a hydrogen donor over Pd/C. This method provides kinetic control superior to high-pressure H<sub>2</sub> gas.
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